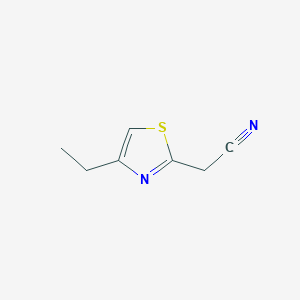

(4-Ethyl-1,3-thiazol-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Ethyl-1,3-thiazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

(4-Ethyl-1,3-thiazol-2-yl)acetonitrile serves as an essential intermediate in the synthesis of more complex thiazole derivatives. Its unique structure allows for various chemical modifications, facilitating the creation of novel compounds with potential applications across different domains.

Reactivity and Derivative Formation

The compound can undergo several chemical reactions, including oxidation and substitution, leading to the formation of sulfoxides or sulfones. These derivatives have been explored for their enhanced properties and functionalities in subsequent research.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. For instance, derivatives synthesized from this compound have shown selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma), with IC50 values indicating significant potency .

Case Study: Antitumor Activity

In a study focusing on thiazole derivatives, compounds derived from this compound demonstrated promising results in inhibiting tumor growth in vitro. The structure-activity relationship analysis revealed that specific substitutions on the thiazole ring enhanced anticancer activity, with some compounds exhibiting over 90% inhibition of cell proliferation at low concentrations .

Pharmaceutical Development

Drug Design and Development

The unique properties of this compound make it a valuable scaffold in drug design. It has been linked to various pharmacological activities, including anti-inflammatory and analgesic effects. Compounds based on this structure have been investigated for their ability to inhibit key pathways involved in inflammation and pain signaling .

Case Study: Inhibitory Activity on Cytokine Production

A notable study highlighted the efficacy of a thiazole-based compound derived from this compound in inhibiting tumor necrosis factor-alpha (TNF-α) production, a critical cytokine involved in inflammatory responses. This compound showed potential as a therapeutic agent for treating autoimmune diseases .

Agrochemical Applications

Use in Pesticide Formulations

this compound is also explored for its applications in agrochemicals. Its derivatives are being studied for use as effective pesticides due to their biological activity against pests and pathogens affecting crops .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Reduction Reactions

The nitrile group in (4-Ethyl-1,3-thiazol-2-yl)acetonitrile undergoes reduction to form amines or alcohols under controlled conditions. Common reagents include:

-

Lithium aluminum hydride (LiAlH4) for reduction to primary amines.

-

Hydrogen gas (H2) with palladium catalysts for partial reduction to alcohols.

For example, catalytic hydrogenation reduces the nitrile to an ethylamine derivative while preserving the thiazole ring.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Nitrile reduction | LiAlH4 | 2-(4-Ethyl-1,3-thiazol-2-yl)ethylamine | Requires anhydrous conditions. |

| Partial reduction | H2/Pd | 2-(4-Ethyl-1,3-thiazol-2-yl)ethanol | Yields depend on reaction time and catalyst loading. |

Oxidation Reactions

The nitrile group is resistant to oxidation, but the thiazole ring undergoes oxidation at sulfur or nitrogen centers. Notable examples include:

-

Peracid-mediated oxidation (e.g., mCPBA) to form sulfoxide or sulfone derivatives.

-

Electrophilic halogenation (e.g., NBS) at the thiazole’s C5 position .

Thiazole ring oxidation typically requires strong oxidizing agents due to the aromatic stabilization of the heterocycle .

Nucleophilic Substitution

The nitrile group participates in nucleophilic substitution reactions, particularly with amines or thiols:

-

Ammonolysis forms amidines (e.g., 2-(4-Ethyl-1,3-thiazol-2-yl)acetamidine).

-

Reaction with Grignard reagents (e.g., RMgX) yields ketones after hydrolysis .

A study demonstrated that the nitrile reacts with hydrazine to form tetrazole derivatives under acidic conditions, leveraging the electron-withdrawing effect of the thiazole ring .

Cycloaddition Reactions

The nitrile group enables [2+3] cycloadditions with azides to form tetrazoles, a reaction catalyzed by Lewis acids like ZnBr2 . Additionally, the thiazole ring participates in Diels-Alder reactions as a dienophile due to its electron-deficient nature .

| Cycloaddition Type | Partner | Product | Conditions |

|---|---|---|---|

| [2+3] with NaN3 | Azide | 5-(4-Ethyl-1,3-thiazol-2-yl)-1H-tetrazole | ZnBr2, 80°C, 12h . |

| Diels-Alder | 1,3-Diene | Bicyclic adduct | Reflux in toluene . |

Functionalization of the Thiazole Ring

The ethyl group at the C4 position undergoes Friedel-Crafts alkylation with aromatic rings, while the thiazole’s nitrogen can coordinate with metal ions (e.g., Cu²⁺ or Pd²⁺) to form complexes useful in catalysis .

Biological Activity and Derivatization

Derivatives of this compound exhibit antimicrobial and antitumor properties. For instance:

-

Anticancer activity : Analogues with appended triazole or pyridine moieties show IC50 values <10 μM in breast cancer cell lines .

-

Antimicrobial activity : Sulfonamide derivatives inhibit bacterial growth by targeting dihydropteroate synthase .

Stability and Reaction Optimization

Key factors influencing reactivity:

-

Solvent polarity : Acetonitrile and DMF enhance nitrile reactivity.

-

Temperature : Reactions above 80°C risk thiazole ring decomposition.

Propiedades

Fórmula molecular |

C7H8N2S |

|---|---|

Peso molecular |

152.22 g/mol |

Nombre IUPAC |

2-(4-ethyl-1,3-thiazol-2-yl)acetonitrile |

InChI |

InChI=1S/C7H8N2S/c1-2-6-5-10-7(9-6)3-4-8/h5H,2-3H2,1H3 |

Clave InChI |

MNHMMRRFCCNTIB-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CSC(=N1)CC#N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.